Section 1: Core Identification and Strategic Importance
Section 1: Core Identification and Strategic Importance
An In-Depth Technical Guide to (4-Chlorophenyl)acetaldehyde (CAS: 4251-65-4) for Advanced Research and Development
(4-Chlorophenyl)acetaldehyde, registered under CAS number 4251-65-4 , is a bifunctional organic molecule of significant interest in synthetic chemistry.[1][2][3][4] Also known by its systematic names, 2-(4-Chlorophenyl)acetaldehyde and 4-Chlorobenzeneacetaldehyde, this compound serves as a pivotal intermediate in the synthesis of a wide array of more complex molecular architectures.[1][2][5]
Its strategic value lies in the unique combination of a reactive aldehyde functional group and a 4-chlorophenyl ring. The aldehyde moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the chlorinated aromatic ring imparts specific steric and electronic properties that can modulate the biological activity and metabolic stability of derivative compounds. This makes (4-Chlorophenyl)acetaldehyde a valuable building block in pharmaceutical development, particularly for agents targeting neurological disorders, as well as in the agrochemical and fine chemical industries.[1][5][6] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications for professionals in research and drug development.
Section 2: Physicochemical and Spectroscopic Profile
The physical and chemical properties of (4-Chlorophenyl)acetaldehyde dictate its handling, storage, and reaction conditions. It typically presents as a white to light yellow semi-solid, a characteristic that requires careful consideration during weighing and transfer.[1] Its limited solubility in water versus good solubility in organic solvents is a key factor in designing reaction workups and purification schemes.[3][6]
Diagram: Chemical Structure of (4-Chlorophenyl)acetaldehyde
Caption: Structure of (4-Chlorophenyl)acetaldehyde.
Table 1: Key Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4251-65-4 | [1][2] |
| Molecular Formula | C₈H₇ClO | [1][2][4] |
| Molecular Weight | 154.59 g/mol | [2][4][5] |
| Appearance | White to light yellow semi-solid | [1] |
| Boiling Point | 235.8 °C at 760 mmHg | [2][5] |
| Melting Point | 87-88 °C | [5][7] |
| Density | 1.175 g/cm³ | [5] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Store at ≤ -4 °C to -20°C under inert atmosphere |[1][5] |
Section 3: Synthesis and Purification
A robust and common method for the preparation of (4-Chlorophenyl)acetaldehyde is the selective oxidation of its corresponding primary alcohol, 4-chlorophenethyl alcohol. The primary challenge in this synthesis is to prevent over-oxidation to the non-desired carboxylic acid byproduct, 4-chlorophenylacetic acid. This necessitates the use of controlled or mild oxidizing agents and careful monitoring of reaction conditions.
Diagram: General Synthesis & Purification Workflow
Caption: Logical workflow for the synthesis and purification process.
Detailed Protocol: Oxidation of 4-Chlorophenethyl Alcohol
This protocol describes a laboratory-scale synthesis using Pyridinium chlorochromate (PCC), a moderately selective oxidant suitable for this transformation.
Materials:
-
4-Chlorophenethyl alcohol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Isopropanol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), suspend PCC (1.5 eq) in anhydrous DCM.
-
Substrate Addition: Dissolve 4-chlorophenethyl alcohol (1.0 eq) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature. Causality: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting alcohol spot (lower Rf) and the appearance of the aldehyde product spot (higher Rf) indicates reaction completion (typically 1-2 hours). Self-Validation: TLC provides a real-time check on the conversion, preventing unnecessary reaction time and potential degradation.
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether. The addition of ether helps precipitate the chromium salts, facilitating their removal.
-
Filtration and Workup: Pass the mixture through a short plug of silica gel, eluting with additional diethyl ether. This removes the majority of the chromium byproducts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude aldehyde.
-
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., 95:5 to 90:10).
-
Final Product: Combine the pure fractions as identified by TLC, and remove the solvent under reduced pressure to yield (4-Chlorophenyl)acetaldehyde as a semi-solid. Confirm identity and purity using the analytical methods described below.
Section 4: Analytical Characterization
Rigorous analytical validation is essential to confirm the structural integrity and purity of the synthesized (4-Chlorophenyl)acetaldehyde before its use in subsequent applications. High-Performance Liquid Chromatography (HPLC) is an excellent method for purity assessment, while spectroscopic methods (NMR, IR) are used for structural confirmation.
Diagram: Analytical Validation Workflow
Caption: Workflow for the analytical validation of the final product.
Protocol: Purity Determination by RP-HPLC via DNPH Derivatization
This method provides high sensitivity and is specific for carbonyl compounds. The aldehyde is first reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone derivative that can be easily quantified.[8]
Procedure:
-
Standard Preparation: Accurately weigh a small amount of the purified product, dissolve it in acetonitrile to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Derivatization: To 100 µL of the sample solution, add 400 µL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid. Vortex and allow to react at room temperature for 40 minutes.[8]
-
HPLC Analysis:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 50% B over 1 minute.
-
Flow Rate: 1.0 mL/min.
-
Detection: 360 nm.
-
Injection Volume: 10 µL.
-
-
Data Interpretation: A pure sample will exhibit a single major peak corresponding to the acetaldehyde-hydrazone derivative. Purity is calculated based on the area percentage of the main peak. Self-Validation: The formation of the brightly colored hydrazone derivative is a visual confirmation of the presence of the aldehyde. The resulting chromatogram provides quantitative data on purity.
Section 5: Applications in Drug Discovery and Medicinal Chemistry
(4-Chlorophenyl)acetaldehyde is a valuable scaffold due to the synthetic versatility of its aldehyde group and the advantageous properties conferred by the chloro-substituent.
-
Synthetic Hub: The aldehyde functionality is a gateway to numerous critical transformations:
-
Reductive Amination: To form substituted phenethylamines, a common motif in psychoactive drugs and other CNS agents.
-
Wittig Reaction: To create substituted styrenes, precursors for polymers and complex natural products.
-
Aldol Condensation: For C-C bond formation, building molecular complexity.
-
Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, respectively, providing alternative functional handles.
-
-
Role of the 4-Chloro Substituent: The presence of chlorine on the phenyl ring is a well-established strategy in medicinal chemistry.[9] It can:
-
Increase Lipophilicity: Enhancing membrane permeability and potentially improving oral bioavailability.
-
Block Metabolic Sites: The chlorine atom can block para-hydroxylation, a common metabolic pathway for phenyl rings, thereby increasing the compound's half-life.
-
Modulate Receptor Binding: The electronic and steric properties of chlorine can enhance binding affinity to target proteins through specific halogen bonding or hydrophobic interactions.
-
Diagram: Synthetic Utility in Drug Development
Caption: Key synthetic transformations of (4-Chlorophenyl)acetaldehyde.
Section 6: Environmental, Health, and Safety (EHS) Profile
Proper handling of (4-Chlorophenyl)acetaldehyde is critical for laboratory safety. It is classified as harmful and an irritant. Adherence to standard safety protocols is mandatory.
Table 2: GHS Hazard Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | ||
| Signal Word | Warning | [7] | |
| Hazard Statements | H302 | Harmful if swallowed | [7][10][11] |
| H315 | Causes skin irritation | [7][10][11] | |
| H319 | Causes serious eye irritation | [7][10][11] | |
| H335 | May cause respiratory irritation | [7][10][11] | |
| Precautionary Statements | P261, P271 | Avoid breathing dust/fumes and use only outdoors or in a well-ventilated area | [7][11] |
| P280 | Wear protective gloves, protective clothing, and eye/face protection | [7][11] | |
| P301+P317 | IF SWALLOWED: Get medical help | [7][11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [7][11] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
Handling and Storage:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust.[7][11] Eyewash stations and safety showers must be readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][12] For long-term stability, storage in a freezer at -20°C is recommended.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
Cas 4251-65-4,(4-CHLORO-PHENYL)-ACETALDEHYDE. Lookchem, [Link]
-
Grignard Reagents and related organic synthesis. Ace Chemistry, [Link]
-
Grignard Reaction. Organic Chemistry Portal, [Link]
-
Analytical Methods. Ministry of the Environment, Government of Japan, [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide, [Link]
- Process for synthesizing 4-chlorophenyl ethanol.
-
Oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde. ResearchGate, [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, [Link]
-
An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. PubMed, [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 4251-65-4 | (4-Chlorophenyl)acetaldehyde - Synblock [synblock.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. CAS 4251-65-4: (4-Chlorophenyl)acetaldehyde | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4251-65-4 Cas No. | 2-(4-chlorophenyl)acetaldehyde | Apollo [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]


